3-(2-Cyano-3-oxoprop-1-en-1-yl)benzonitrile
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Overview
Description
3-(2-Cyano-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C11H6N2O It is characterized by the presence of a cyano group and a ketone group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-3-oxoprop-1-en-1-yl)benzonitrile typically involves the reaction of benzaldehyde derivatives with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps. Common bases used in this reaction include piperidine and pyridine, and the reaction is often carried out in solvents such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyano-3-oxoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or the ketone group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-Cyano-3-oxoprop-1-en-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Cyano-3-oxoprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The cyano group and ketone group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyano-3-oxoprop-1-en-1-yl)phenyl benzoate
- 3-(2-Cyano-3-oxoprop-1-en-1-yl)phenyl furan-2-carboxylate
- 3-(2-Cyano-3-oxoprop-1-en-1-yl)phenyl morpholine
Uniqueness
Compared to similar compounds, 3-(2-Cyano-3-oxoprop-1-en-1-yl)benzonitrile is unique due to its specific structural features, such as the presence of both a cyano group and a ketone group on the benzene ring
Properties
CAS No. |
825638-10-6 |
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Molecular Formula |
C11H6N2O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(2-cyano-3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C11H6N2O/c12-6-10-3-1-2-9(4-10)5-11(7-13)8-14/h1-5,8H |
InChI Key |
VSUXGIAUDNDQST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=C(C=O)C#N |
Origin of Product |
United States |
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